3',4'-Dichloro-biphenyl-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTHXJMUEHILKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 ,4 Dichloro Biphenyl 4 Amine and Its Derivatives
Established Cross-Coupling Strategies
Cross-coupling reactions are fundamental in biaryl synthesis, offering a robust and versatile platform for creating C-C bonds. The Suzuki-Miyaura, Ullmann, and Buchwald-Hartwig reactions are cornerstone methodologies in this context.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. organic-chemistry.orgharvard.edu This method is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the organoboron reagents. organic-chemistry.orgnih.gov
For the synthesis of 3',4'-Dichloro-biphenyl-4-amine, a logical approach involves the coupling of 3,4-dichlorophenylboronic acid with a 4-haloaniline derivative (e.g., 4-bromoaniline (B143363) or 4-iodoaniline). The amino group is often protected (e.g., as an acetamide) to improve compatibility with the reaction conditions, followed by a deprotection step.
The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. organic-chemistry.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table presents illustrative conditions based on typical Suzuki-Miyaura reactions for similar substrates, as specific literature data for the target compound is not readily available.
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| 4-Bromoaniline | 3,4-Dichlorophenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| N-Acetyl-4-iodoaniline | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 |
The Ullmann condensation is a classic method for forming C-C and C-heteroatom bonds, traditionally using copper catalysis at high temperatures. organic-chemistry.org Modern variations have been developed that employ ligands and operate under milder conditions. The classic Ullmann reaction for biaryl synthesis involves the copper-promoted coupling of two aryl halide molecules. organic-chemistry.org
To synthesize an unsymmetrical biaryl like this compound, a modified Ullmann approach, often called the Goldberg reaction for C-N bond formation, can be considered. organic-chemistry.org This would involve reacting an aniline (B41778) with an activated aryl halide. Alternatively, a C-C bond-forming Ullmann reaction could be envisioned between 1-iodo-3,4-dichlorobenzene and a suitable aniline derivative, though this often requires harsh conditions and can suffer from low yields and side reactions like symmetrical coupling.
The mechanism generally involves the formation of an organocopper intermediate which then undergoes further reaction to form the desired bond. organic-chemistry.org
Table 2: Representative Conditions for Ullmann-type Reactions This table presents illustrative conditions based on typical Ullmann-type reactions, as specific literature data for the target compound is not readily available.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| 1-Iodo-3,4-dichlorobenzene | 4-Aminophenol | CuI | 1,10-Phenanthroline (B135089) | Cs₂CO₃ | DMF | 110-140 |
| 3,4-Dichlorobromobenzene | Aniline | Cu Powder | - | K₂CO₃ | Nitrobenzene | 180-210 |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction has become a staple in medicinal and materials chemistry for synthesizing aryl amines from aryl halides or pseudohalides and a primary or secondary amine. organic-chemistry.org
This method is particularly suitable for a late-stage introduction of the amino group. The synthesis would first involve creating the 3',4'-dichlorobiphenyl core with a leaving group (like bromine or iodine) at the 4-position. This intermediate, 4-bromo-3',4'-dichlorobiphenyl, could then be coupled with an ammonia (B1221849) equivalent (such as benzophenone (B1666685) imine, followed by hydrolysis) or directly with ammonia under specialized conditions to yield the final product.
The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally reductive elimination to form the C-N bond. organic-chemistry.org
Table 3: Representative Conditions for Buchwald-Hartwig Amination This table presents illustrative conditions based on typical Buchwald-Hartwig reactions, as specific literature data for the target compound is not readily available.
| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| 4-Bromo-3',4'-dichlorobiphenyl | Benzophenone imine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 |
| 4-Chloro-3',4'-dichlorobiphenyl | Ammonia (aqueous) | Pd(OAc)₂ | tBuXPhos | K₃PO₄ | t-BuOH/H₂O | 110 |
Direct Functionalization and Halogenation Routes
An alternative strategy to cross-coupling involves starting with a pre-formed biphenyl (B1667301) core and introducing the required chloro-substituents through direct functionalization reactions.
Directed Ortho-Metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a potent aryllithium nucleophile. harvard.edu This intermediate can then be quenched with an electrophile.
For the synthesis of this compound derivatives, one could start with an N-protected 4-aminobiphenyl (B23562). The protecting group, such as a pivaloyl (Piv) or tert-butoxycarbonyl (Boc) group, can act as a DMG. Lithiation would occur at the positions ortho to the directing group (positions 3 and 5). Subsequent quenching with a chlorinating agent like hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS) would install the chlorine atoms. However, achieving the specific 3',4'-dichloro pattern on the second ring via this method would require a more complex, multi-step strategy involving a pre-functionalized biphenyl. A more direct application would be the ortho-chlorination of one of the rings.
Electrophilic aromatic halogenation is a classic method for introducing halogen atoms onto an aromatic ring. The amino group of an aniline is a strong activating, ortho-, para-director. To achieve controlled chlorination and avoid poly-halogenation or oxidation, the amino group of 4-aminobiphenyl is typically protected, for example, as an acetanilide (B955) (N-acetyl-4-aminobiphenyl).
The N-acetyl group moderates the activating effect of the amine and directs electrophiles to the ortho positions (3 and 5). However, direct chlorination of the unsubstituted phenyl ring (the 'prime' ring) is challenging due to its lower reactivity compared to the aniline ring. Therefore, this method is more suitable for synthesizing derivatives chlorinated on the same ring as the amino group, such as 3,5-dichloro-4-aminobiphenyl. To obtain the target 3',4'-dichloro substitution pattern, one would need to start with a pre-chlorinated biphenyl precursor before introducing the amino group.
Table 4: Representative Conditions for Electrophilic Chlorination This table presents illustrative conditions for the chlorination of an activated aromatic ring.
| Substrate | Chlorinating Agent | Catalyst/Solvent | Temperature | Product |
|---|---|---|---|---|
| N-Acetyl-4-aminobiphenyl | N-Chlorosuccinimide (NCS) | Acetic Acid | Room Temp | N-Acetyl-3-chloro-4-aminobiphenyl |
| 4-Aminobiphenyl | Sulfuryl chloride (SO₂Cl₂) | Acetonitrile | 0 °C to Room Temp | Mixture of chlorinated products |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) presents a potential, albeit challenging, route to this compound. In this approach, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of the target molecule, this would typically involve the reaction of a 3,4-dichlorinated aromatic ring bearing a suitable leaving group with an aniline derivative, or vice versa.
The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups ortho or para to the leaving group is generally required to activate the ring towards nucleophilic attack. In the case of synthesizing this compound, starting from a di-chlorinated benzene (B151609) derivative, the chlorine atoms themselves are only moderately activating. A more viable SNAr approach could involve a precursor with a strongly activating group, such as a nitro group, which is later reduced to the amine. For instance, the reaction of 1,2-dichloro-4-nitrobenzene with a suitable phenylating agent could be envisioned, followed by reduction of the nitro group. However, achieving the desired regioselectivity and avoiding side reactions can be difficult.
A related classical method is the Ullmann condensation, which utilizes copper catalysis to facilitate the coupling of an aryl halide with an amine, alcohol, or thiol. byjus.comorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, such as high temperatures, modern modifications have been developed that proceed under milder conditions. google.com For the synthesis of this compound, an Ullmann-type reaction could involve the coupling of 3,4-dichloroiodobenzene or 3,4-dichlorobromobenzene with aniline in the presence of a copper catalyst.
Multi-Step Synthesis Pathways Involving Diazotization and Coupling
Diazotization of an aromatic amine followed by a coupling reaction is a classic method for the formation of biaryl compounds. The Gomberg-Bachmann reaction, for example, involves the diazotization of an aniline derivative to form a diazonium salt, which then reacts with another aromatic compound to form a biaryl linkage. wikipedia.org
In the context of synthesizing this compound, one could envision the diazotization of 3,4-dichloroaniline (B118046). The resulting diazonium salt could then be coupled with a suitable aniline derivative where the amino group is protected, or with benzene followed by a subsequent nitration and reduction sequence on the second ring. However, a significant drawback of the Gomberg-Bachmann reaction is that it often results in low yields and a mixture of products due to the high reactivity of the diazonium salt. wikipedia.org
Improvements to this methodology have been explored. For instance, the use of aryldiazonium tosylates in a copper-catalyzed Gomberg-Bachmann-Hey reaction has been reported to provide moderate to high yields of biaryl compounds.
Catalytic Systems and Ligand Design in Biphenylamine Synthesis
Modern organic synthesis heavily relies on transition-metal catalyzed cross-coupling reactions for the efficient and selective formation of C-C and C-N bonds. Palladium and copper-based catalytic systems are at the forefront of these methodologies for the synthesis of biphenylamines.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful tools for the synthesis of biphenylamines.
The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl halide or triflate with an organoboron compound, catalyzed by a palladium(0) complex. For the synthesis of this compound, two main disconnection approaches are possible:
Coupling of a 3,4-dichlorophenyl derivative (e.g., 3,4-dichlorophenylboronic acid) with a 4-haloaniline derivative.
Coupling of a 4-aminophenylboronic acid derivative with a 3,4-dihalo-benzene.
The success of these reactions is highly dependent on the choice of the palladium catalyst and the supporting ligands. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, have proven to be highly effective in promoting the coupling of challenging substrates, including electron-rich or sterically hindered aryl chlorides. mdpi.comresearchgate.net
The Buchwald-Hartwig amination provides a direct route to form a C-N bond between an aryl halide or triflate and an amine. To synthesize this compound via this method, one could react a 4-halo-3',4'-dichlorobiphenyl with an ammonia equivalent. nih.govorganic-chemistry.org The choice of the palladium catalyst and ligand is again crucial for achieving high yields and selectivity. Biarylphosphine ligands are known to be particularly effective for these transformations. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of Biphenylamine Derivatives (Note: Data presented is for analogous compounds due to the lack of specific data for this compound in the searched literature.)
| Aryl Halide/Triflate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromo-2-chlorobiphenyl | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 88 | google.com (analogous) |
| 2,6-Dichloroquinoline (B154368) | Adamantylamine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | Low | nih.gov (analogous) |
| 4,7-Dichloroquinoline | Adamantylamine | Pd₂(dba)₃ / DavePhos | Cs₂CO₃ | Toluene | 100 | Good | nih.gov (analogous) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | Good | mdpi.com (analogous) |
Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, offer an alternative to palladium-based methods for C-N bond formation. byjus.comorganic-chemistry.orggoogle.com These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. While classic Ullmann conditions are often harsh, the development of new ligand systems has enabled these reactions to be carried out under milder conditions with a broader substrate scope.
For the synthesis of this compound, a copper-mediated approach could involve the reaction of 4-bromo-3',4'-dichlorobiphenyl with ammonia or an ammonia surrogate, or the coupling of 3,4-dichloroiodobenzene with aniline. The use of ligands such as 1,10-phenanthroline or β-diketones can significantly improve the efficiency of these reactions.
The design and selection of ancillary ligands are of paramount importance in both palladium- and copper-catalyzed cross-coupling reactions. The ligand plays a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction.
In palladium catalysis, bulky and electron-rich phosphine ligands, often of the biarylphosphine class (e.g., XPhos, SPhos, RuPhos), are widely used. researchgate.net These ligands promote the oxidative addition of the aryl halide to the palladium(0) center and facilitate the reductive elimination step, leading to higher catalytic activity and broader substrate scope, especially for less reactive aryl chlorides.
Comparative Analysis of Synthetic Efficiencies and Regioselectivity
A direct comparative analysis of the synthetic efficiencies for producing this compound is challenging due to the limited availability of specific data for this exact compound. However, a general comparison can be made based on the known characteristics of each synthetic methodology.
Nucleophilic Aromatic Substitution (SNAr): Generally, this method would be expected to have lower efficiency for this specific target due to the lack of strong activating groups on the dichlorinated ring. Regioselectivity can also be a significant issue, potentially leading to mixtures of isomers.
Diazotization and Coupling (Gomberg-Bachmann): This classical method is notorious for its low yields, typically below 40%, and lack of selectivity, making it less favorable for the clean synthesis of a specific isomer like this compound. wikipedia.org
Palladium-Catalyzed Cross-Coupling: Both Suzuki-Miyaura and Buchwald-Hartwig reactions are generally the most efficient and selective methods for the synthesis of substituted biphenylamines. mdpi.comnih.gov They often provide high yields under relatively mild conditions and offer excellent control over regioselectivity, provided the correct starting materials and catalytic system are chosen. The choice between Suzuki and Buchwald-Hartwig would depend on the availability and stability of the respective precursors (boronic acids vs. halo-biphenyls).
Copper-Mediated Coupling (Ullmann-type): Modern Ullmann reactions can be efficient, but they may still require higher temperatures than palladium-catalyzed methods. The regioselectivity is generally good, dictated by the position of the halogen on the starting material.
Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted biphenyls. In catalytic cross-coupling reactions, the regioselectivity is primarily determined by the positions of the reactive functional groups (e.g., halogen, boronic acid) on the two coupling partners. For instance, in the Suzuki coupling of 3,4-dichlorophenylboronic acid with a 4-haloaniline, the desired this compound would be the exclusive product, assuming no unwanted side reactions occur. In palladium-catalyzed amination of polychlorinated biphenyls, the site of amination can be influenced by the electronic and steric environment of the different chlorine atoms, and careful selection of the ligand can sometimes be used to control this selectivity. nih.govnih.gov
Chemical Reactivity and Transformation Studies of 3 ,4 Dichloro Biphenyl 4 Amine
Oxidative Transformations
The primary amine and the biphenyl (B1667301) system of 3',4'-Dichloro-biphenyl-4-amine are susceptible to oxidative reactions. The nature of the oxidant and the reaction conditions determine the final products.
In broader contexts, primary aromatic amines can undergo oxidative coupling to form imines, often catalyzed by metal complexes like manganese porphyrins under ambient conditions. researchgate.net This type of transformation suggests that under specific catalytic conditions, this compound could be dimerized or coupled with other amines. Furthermore, oxidative processes can lead to the formation of quinone-like structures. For instance, related biphenyl derivatives can be oxidized to their corresponding quinones. The presence of the electron-donating amino group activates the corresponding phenyl ring towards oxidation. Another potential oxidative pathway is the coupling with other molecules, suchas the DDQ-mediated oxidative coupling of α-carbonyl radicals, which highlights a pathway for forming new carbon-carbon bonds under oxidative conditions. organic-chemistry.org
Electrochemical oxidation represents another avenue for transformation. Studies on the electrocatalytic oxidation of 4-aminobiphenyl (B23562) have shown that the reaction proceeds through various intermediates, ultimately leading to mineralization. libretexts.org This suggests that this compound could be degraded through similar electrochemical methods, a process relevant in environmental chemistry.
Reductive Modifications
Reductive transformations of this compound can target the aromatic rings or potentially the chloro-substituents. The precursor to this compound, 3,4-dichloronitrobenzene, is itself produced via the reduction of a nitro group, a common and well-understood industrial process. google.com
Catalytic hydrogenation is a powerful tool for the reduction of aromatic systems. While harsh conditions would be required to reduce the stable biphenyl core, milder conditions can be employed for other transformations. Of particular note is the potential for reductive dehalogenation. During the synthesis of 3,4-dichloroaniline (B118046) by catalytic hydrogenation of 3,4-dichloro-1-nitrobenzene, dehalogenation is a known side reaction. google.com This indicates that under certain catalytic conditions (e.g., with platinum catalysts), the chlorine atoms on this compound could be removed. To counteract this, specific inhibitors such as ethanolamine (B43304) can be added to improve the selectivity of the nitro group reduction while minimizing the loss of halogens. google.com
Reductive amination, a cornerstone of amine synthesis, can also be considered in the context of modifying molecules that could subsequently be used to synthesize analogs of this compound. researchgate.net Furthermore, bis-boric acid has been shown to mediate the regioselective reductive aminolysis of epoxy alcohols with in situ-generated anilines from nitroarenes, showcasing advanced reductive coupling strategies. nih.gov
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the two aromatic rings in this compound is distinct, leading to different reactivities in substitution reactions.
Electrophilic Aromatic Substitution: The aminophenyl ring is activated towards electrophilic attack due to the electron-donating nature of the amino group, which directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the biphenyl linkage, electrophilic substitution is expected to occur primarily at the positions ortho to the amine. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com For example, the nitration of biphenyl itself typically occurs at the para position, and if that is blocked, at the ortho position. youtube.com Given the activating effect of the amine, reactions on the first ring are highly favored.
Nucleophilic Aromatic Substitution: The dichlorophenyl ring is deactivated towards electrophilic attack but is susceptible to nucleophilic aromatic substitution (SₙAr). This is due to the presence of the electron-withdrawing chlorine atoms. The nitro group in the related compound 3,4-dichloro-1-nitrobenzene strongly activates the ring for nucleophilic attack, particularly at the para position to the nitro group. nsf.govrsc.org While the second phenyl ring in this compound is less activating than a nitro group, it still influences the electronic properties of the dichlorinated ring, making SₙAr reactions with strong nucleophiles feasible.
One synthetic route to a related fluorinated biphenyl amine involves a Gomberg-Bachmann type reaction, where a diazonium salt prepared from 3,4-dichloroaniline is coupled with another aromatic ring. google.com This highlights a method for the formation of the biphenyl scaffold itself, which involves an electrophilic aromatic species.
| Reaction Type | Reagents and Conditions | Expected Products/Observations | Reference |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Substitution on the aminophenyl ring, likely ortho to the amine. | libretexts.orgyoutube.com |
| Nucleophilic Substitution | NaOMe | On a related compound (3,4-dichloro-1-nitrobenzene), substitution of the para-chloro group occurs. | nsf.govrsc.org |
| Biphenyl Synthesis | Diazotization of 3,4-dichloroaniline followed by coupling | Formation of a functionalized biphenyl system. | google.com |
Derivatization Chemistry of the Amine Functionality
The primary amine group of this compound is a key site for a wide array of derivatization reactions, allowing for the synthesis of a multitude of compounds with diverse applications.
Amide Formation: One of the most common derivatizations is the formation of amides through reaction with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.comlibretexts.org These reactions are typically high-yielding and can be performed under mild conditions. For example, the reaction with chloroacetyl chloride can be a first step towards more complex structures. nih.gov
Sulfonamide Synthesis: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. nih.gov Sulfonamides are a prominent class of compounds in medicinal chemistry. An electrochemical method for the oxidative coupling of amines and thiols to form sulfonamides has also been developed, offering an environmentally benign alternative. semanticscholar.org The Chan-Lam cross-coupling reaction provides a pathway for the synthesis of N-aryl sulfonamides from 4'-amino-[1,1'-biphenyl]-4-sulfonamide and boronic acids, a strategy that could be adapted for this compound. nih.gov
Alkylation and Arylation: The amine can be alkylated, though controlling the degree of alkylation can be challenging, often leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled method for producing secondary and tertiary amines. researchgate.net N-Arylation can be achieved through methods like the Chan-Lam coupling, as demonstrated with related aminobiphenyl sulfonamides. nih.gov
| Derivative | Reagents and Conditions | General Outcome | Reference |
| Amides | Acyl chloride, base or Carboxylic acid, DCC | Formation of N-acyl derivatives. | masterorganicchemistry.comlibretexts.org |
| Sulfonamides | Sulfonyl chloride, base | Formation of N-sulfonyl derivatives. | nih.gov |
| N-Aryl derivatives | Aryl boronic acid, Cu(OAc)₂, base | Formation of diaryl or triarylamines. | nih.gov |
Chemo- and Regioselective Reactions
The presence of multiple reactive sites in this compound—the amine group, the activated aminophenyl ring, and the dichlorophenyl ring—makes chemo- and regioselectivity crucial aspects of its chemistry.
Chemoselectivity: In reactions with reagents that can react with both the amine and the aromatic rings, the amine is generally the more nucleophilic site and will react preferentially under kinetic control. For instance, in acylation reactions, N-acylation is expected to be much faster than any Friedel-Crafts C-acylation. Selective reactions at different positions on the aromatic rings can be achieved by carefully choosing the reaction conditions and reagents. For example, in reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with amines, the selectivity of substituting a chloride versus a sulfone group can be controlled by the choice of base and the nature of the amine. researchgate.netbldpharm.com
Regioselectivity: As discussed in the context of substitution reactions, the electronic properties of the two rings direct the regiochemical outcome. Electrophilic attack is directed to the positions ortho to the amine on the first ring. Nucleophilic attack, if it occurs, would be favored on the dichlorinated ring. The regioselectivity of nucleophilic attack on this ring would be influenced by the relative activating/deactivating effects of the two chlorine atoms and the other phenyl ring. In related systems like 3,4-pyridynes, the regioselectivity of nucleophilic addition can be controlled by substituents that distort the aryne intermediate, a principle that could be applied to derivatives of this compound to control functionalization. nih.gov Similarly, regioselective lithiation followed by reaction with an electrophile is a powerful strategy for the controlled introduction of functional groups. nih.gov
| Selectivity Type | Reaction Context | Controlling Factors | Reference |
| Chemoselectivity | Acylation | The higher nucleophilicity of the amine group compared to the aromatic rings. | masterorganicchemistry.com |
| Chemoselectivity | Nucleophilic substitution on a related dichloropyrimidine | Choice of base and nucleophile determines which leaving group is displaced. | researchgate.netbldpharm.com |
| Regioselectivity | Electrophilic substitution | The activating and directing effects of the amine group. | libretexts.orgyoutube.com |
| Regioselectivity | Nucleophilic addition to a related pyridyne | Substituent effects on the aryne intermediate. | nih.gov |
Mechanistic Investigations of Reactions Involving 3 ,4 Dichloro Biphenyl 4 Amine
Elucidation of Palladium-Catalyzed Reaction Mechanisms
Palladium-catalyzed amination, or the Buchwald-Hartwig amination, stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. The general mechanism for the reaction of an aryl halide with an amine, which can be extrapolated to the self-coupling or further functionalization of 3',4'-Dichloro-biphenyl-4-amine, proceeds through a well-defined catalytic cycle. This cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex, which is stabilized by specialized phosphine (B1218219) ligands. This step is followed by the coordination of the amine to the resulting palladium(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium(II) amido complex. The final and crucial step is the reductive elimination from this intermediate, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The efficiency and outcome of this cycle are highly dependent on the choice of ligand, base, solvent, and reaction temperature.
In the context of dichlorinated compounds, such as dichloroquinolines, studies have shown that the position of the chlorine atoms significantly influences their reactivity in palladium-catalyzed aminations. mdpi.comnih.gov For instance, the chlorine atom at the 2-position of 2,6-dichloroquinoline (B154368) is highly reactive, which can lead to side reactions, whereas the chlorine at the 6-position is much less reactive. mdpi.com This differential reactivity is a key consideration when predicting the outcomes of reactions involving this compound.
The choice of phosphine ligand is paramount in facilitating these reactions, especially with less reactive aryl chlorides. Ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) and 2-dicyclohexylphosphino-2'-dimethylaminobiphenyl (DavePhos) have been successfully employed in the amination of dichloroquinolines, with the latter often being more effective for sterically hindered substrates. mdpi.comnih.gov For the amination of aryl chlorides in general, a variety of advanced phosphine ligands have been developed to enhance catalytic activity, allowing reactions to proceed under milder conditions. researchgate.netwiley.com
Table 1: General Steps in Palladium-Catalyzed Amination
| Step | Description | Key Species |
| 1. Oxidative Addition | The aryl halide adds to the Pd(0) complex, forming a Pd(II) species. | L-Pd(0), Ar-X |
| 2. Amine Coordination & Deprotonation | The amine coordinates to the Pd(II) center, followed by deprotonation by a base. | [L-Pd(II)-Ar(X)], R₂NH, Base |
| 3. Reductive Elimination | The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst. | [L-Pd(II)-Ar(NR₂)] |
Single-Electron Transfer Pathways in Coupling Reactions
Single-electron transfer (SET) represents an alternative mechanistic pathway in many organic reactions, including some coupling processes. In a SET mechanism, the reaction is initiated by the transfer of a single electron from a donor to an acceptor molecule, generating radical ion intermediates. youtube.com For reactions involving amines, the nitrogen lone pair can act as an electron donor under certain conditions.
In the context of reactions involving chlorinated biphenyls, a study on the reaction of 4-chlorobiphenyl (B17849) with the NO₃ radical provided evidence for the formation of a charge-transfer complex (CTC) as a key intermediate. nih.gov This finding suggests that electron transfer processes can be a viable pathway in the reactions of chlorinated biphenyls. The formation of the CTC involves an electrostatic attraction between the electron-rich aromatic system and the electron-deficient radical, leading to a partial or full electron transfer. nih.gov
While direct evidence for a prevalent SET pathway in the palladium-catalyzed amination of this compound is scarce, it is a plausible side reaction or even a dominant pathway under specific conditions, such as with certain photocatalysts or highly electron-donating/accepting reaction partners. A SET mechanism would involve the formation of a radical anion from the biphenyl (B1667301) moiety, which could then undergo further reactions. youtube.com
Intermediates and Transition States in Amination and Halogenation Reactions
The intermediates and transition states in palladium-catalyzed amination reactions have been the subject of extensive study. The key intermediates in the primary catalytic cycle are the palladium(II)-aryl halide adduct, the palladium(II)-amido complex, and the final product complex before reductive elimination. The stability and reactivity of these intermediates are heavily influenced by the electronic and steric properties of the ligands and the substrates.
For instance, the use of bulky phosphine ligands can promote the reductive elimination step, which is often rate-limiting, by creating a more sterically congested metal center. researchgate.net The nature of the base is also critical, as it is involved in the deprotonation of the coordinated amine to form the palladium-amido intermediate.
In reactions involving dihaloarenes, the selective mono- or di-amination is controlled by the relative reactivity of the two halogen atoms. For this compound, the electronic effects of the existing amino group and the chloro substituents will dictate the preferred site of further functionalization. The transition states for the oxidative addition at the 3'- and 4'-positions would have different energy barriers, leading to selectivity.
Unusually stable higher oxidation state palladium complexes, such as palladium(IV), have also been isolated and studied, providing insight into the reductive elimination process. Studies on stable palladium(IV) complexes undergoing C-O bond-forming reductive elimination suggest that the mechanism can be complex, sometimes involving pre-equilibrium dissociation of a ligand arm rather than direct elimination. nih.gov
Influence of Substituents on Reaction Mechanisms
The substituents on the aromatic rings of this compound play a profound role in directing the course and rate of its reactions. The amino group is a strong electron-donating group, which activates the biphenyl ring system towards electrophilic attack and can influence the oxidative addition step in palladium-catalyzed reactions.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution NMR Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3',4'-Dichloro-biphenyl-4-amine, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, [1,1'-Biphenyl]-4-amine, shows characteristic signals for the aromatic protons. In deuterated chloroform (B151607) (CDCl₃), the amine protons (-NH₂) typically appear as a broad singlet. The protons on the unsubstituted phenyl ring and the substituted ring exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, generally between 6.7 and 7.6 ppm. rsc.org For this compound, the introduction of the two chlorine atoms on one of the phenyl rings significantly influences the chemical shifts and coupling constants of the adjacent protons, leading to a more complex and distinct pattern that allows for unambiguous assignment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the case of [1,1'-Biphenyl]-4-amine, the carbon signals appear in the range of approximately 115 to 146 ppm. rsc.org The carbon atoms attached to the nitrogen and the carbon atoms at the point of the biphenyl (B1667301) linkage have distinct chemical shifts. The presence of chlorine atoms in this compound causes a downfield shift for the carbons they are directly attached to, due to the deshielding effect of the electronegative chlorine atoms. The specific shifts of the 12 unique carbon atoms in the molecule provide a definitive fingerprint for its identification. For the related compound 3,4-dichloro-1,1'-biphenyl, carbon signals are observed at δ 141.3, 138.8, 132.9, 131.5, 130.7, 129.1, 129.0, 128.2, 127.0, and 126.4 ppm in CDCl₃. rsc.org
Interactive Data Table: Representative NMR Data for Biphenyl Amines
| Compound | Nucleus | Solvent | Chemical Shift (ppm) |
| [1,1'-Biphenyl]-4-amine | ¹H | CDCl₃ | 3.75 (br, 2H), 6.80 (d, J=6.0 Hz, 2H), 7.20 (d, J=6.6 Hz, 1H), 7.41-7.56 (m, 4H), 7.58 (t, J=6.0 Hz, 2H) rsc.org |
| [1,1'-Biphenyl]-4-amine | ¹³C | CDCl₃ | 115.39, 126.27, 126.42, 128.03, 128.67, 131.62, 141.17, 145.82 rsc.org |
| 3,4-dichloro-1,1'-biphenyl | ¹³C | CDCl₃ | 141.3, 138.8, 132.9, 131.5, 130.7, 129.1, 129.0, 128.2, 127.0, 126.4 rsc.org |
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. For the related compound 3,3'-dichloro-[1,1'-biphenyl]-4,4'-diamine, IR data is available and provides a reference for the vibrational modes involving the dichlorophenyl moiety.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C stretching vibrations of the biphenyl linkage and the symmetric breathing modes of the phenyl rings are often strong in the Raman spectrum. These can provide information about the dihedral angle between the two phenyl rings.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this molecular ion peak will be accompanied by characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) with a specific intensity ratio (approximately 6:4:1), which is a clear indicator of the presence of two chlorine atoms. The fragmentation pattern would likely involve the loss of the amine group, chlorine atoms, and cleavage of the biphenyl bond. Data for the related compound 3,4-dichloroaniline (B118046) shows a molecular formula of C₆H₅Cl₂N and an exact mass of 160.97990. massbank.eu The EPA/NIH Mass Spectral Data Base is a significant resource for verified mass spectra of numerous organic compounds. govinfo.gov
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This dihedral angle is a critical parameter for understanding the molecule's conformation and the extent of electronic communication between the two rings.
Chiroptical Studies (if applicable for derivatives)
The parent molecule, this compound, is not chiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, the biphenyl scaffold can give rise to atropisomerism if rotation around the central C-C bond is restricted, for example, by the introduction of bulky substituents in the ortho positions of both rings.
Derivatives of this compound could be designed to be chiral. For instance, introducing a chiral auxiliary to the amine group can induce chirality. Flexible biphenyls have been utilized as effective chiroptical probes for determining the absolute configuration of chiral primary amines. nih.gov The interaction between the amine and the biphenyl system can lead to a preferred conformation of the biphenyl rings, resulting in a measurable electronic circular dichroism (ECD) spectrum. nih.gov The sign of the Cotton effect in the ECD spectrum can then be correlated with the absolute configuration of the chiral center. nih.gov
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 3',4'-Dichloro-biphenyl-4-amine. These calculations focus on the distribution of electrons within the molecule, which dictates its reactivity and physical properties. Key aspects of the electronic structure include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO and LUMO, often referred to as frontier molecular orbitals (FMOs), are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy corresponds to its ability to accept electrons (its electron affinity). muni.cz The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability; a larger gap generally signifies higher stability and lower chemical reactivity. muni.cz For chlorinated aromatic compounds like dioxins, it has been shown that an increasing extent of chlorination tends to decrease the HOMO-LUMO gap, suggesting greater susceptibility to reaction. muni.cz
In related triarylamine derivatives, DFT calculations have been successfully used to verify the compositions of their frontier molecular orbitals. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly on the nitrogen atom, due to its electron-donating nature. Conversely, the LUMO is anticipated to be distributed across the dichlorinated phenyl ring, influenced by the electron-withdrawing chlorine atoms.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For a Schiff base derived from 2,4,5-trimethoxyphenylmethylene, the MEP surface clearly distinguished electron-rich regions (negative potential, typically colored red) around electronegative atoms and electron-poor regions (positive potential, colored blue) around hydrogen atoms. nih.gov A similar analysis for this compound would show a region of negative potential around the amino group and the chlorine atoms, indicating sites susceptible to electrophilic attack, while the hydrogen atoms would represent sites for potential nucleophilic interaction.
Table 6.1: Representative Frontier Molecular Orbital (FMO) Data for a Related Schiff Base
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -0.26751 |
| ELUMO | -0.18094 |
| ΔEHOMO-LUMO Gap | -0.08657 |
Data derived from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, illustrating typical values obtained from DFT calculations. nih.gov
Molecular Modeling of Conformational Landscapes
The three-dimensional structure and flexibility of this compound are explored through molecular modeling of its conformational landscape. The most significant degree of freedom in biphenyl (B1667301) systems is the torsion angle around the central carbon-carbon single bond that connects the two phenyl rings. ic.ac.uk
The conformation of biphenyls is a delicate balance between two opposing effects:
π-Conjugation: Overlap of the π-orbitals of the two aromatic rings, which is maximized in a planar conformation (0° torsion angle) and provides electronic stabilization.
Steric Hindrance: Repulsive interactions between the ortho-substituents on the two rings, which are minimized in a perpendicular conformation (90° torsion angle).
For unsubstituted biphenyl, the energetic minimum is a twisted conformation with a torsion angle of approximately 44-45°. ic.ac.uk The planar conformation represents a rotational energy barrier due to steric clash between the ortho-hydrogen atoms. ic.ac.uk
In substituted biphenyls like this compound, the conformational preferences are modulated by the nature and position of the substituents. While there are no ortho-substituents to cause significant steric hindrance, the electronic effects of the chloro and amino groups, along with crystal packing forces in the solid state, will influence the final geometry. In the crystal structure of a closely related compound, 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine, the dihedral angle between the two rings of the biphenyl moiety was found to be 30.79(7)°. iucr.orgiucr.org This indicates a preference for a non-planar, twisted conformation. The phenyl rings attached to the amine nitrogen also exhibit significant rotation out of the amine plane. iucr.orgiucr.org It is expected that this compound also adopts a twisted minimum-energy conformation.
DFT Studies on Reaction Energetics and Pathways
Density Functional Theory (DFT) is a valuable tool for investigating the energetics and mechanisms of chemical reactions. For this compound, DFT studies can illuminate its synthesis pathways, helping to optimize reaction conditions and predict potential byproducts.
The most common and effective method for synthesizing biphenyl structures is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples a boronic acid (or its ester) with an organohalide. The synthesis of a related compound, 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine, is achieved through this method. Similarly, 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine has been synthesized using a Suzuki coupling reaction. iucr.orgiucr.org
Another potential reaction is amination. A patent for the preparation of 3,3',4,4'-tetraamino biphenyl describes the reaction of a dichloro biphenyl diamine with an ammoniation reagent under catalytic conditions. google.com DFT could be employed to study the energetics of such a nucleophilic aromatic substitution to form the target compound.
Prediction of Spectroscopic Properties
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, providing a powerful aid in the interpretation of experimental data. These predictions include vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.
Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. semanticscholar.org These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, can be compared with experimental FT-IR and Raman spectra to make definitive assignments for the observed vibrational bands. semanticscholar.org For this compound, key predicted vibrational modes would include N-H stretching of the amine group (typically 3300-3500 cm⁻¹), C=C stretching of the aromatic rings (1400-1600 cm⁻¹), C-N stretching, and C-Cl stretching vibrations. An IR spectrum for the related compound 3,3'-Dichlorobenzidine is available in the NIST database and provides a reference for the expected spectral regions. nist.gov
NMR Spectroscopy: The calculation of NMR chemical shifts is another strength of modern DFT methods. researchgate.net Using techniques like the Gauge-Independent Atomic Orbital (GIAO) method, theoretical ¹H and ¹³C NMR spectra can be generated. researchgate.net These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), show good correlation with experimental values. For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom, taking into account the inductive and mesomeric effects of the chloro and amino substituents. The aromatic protons and carbons of the two rings would exhibit distinct patterns based on their electronic environments.
Table 6.4: Typical ¹³C NMR Chemical Shift Ranges for Relevant Moieties
| Functional Group | Chemical Shift Range (ppm) |
|---|---|
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-N | 140 - 150 |
| Unsubstituted Aromatic C | 110 - 130 |
These are general, approximate ranges and can vary based on the full molecular structure and solvent. ucl.ac.uk
Analysis of Intermolecular Interactions in Crystal Lattices
The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules.
For related chlorinated and amine-substituted aromatic compounds, Hirshfeld analyses have revealed the dominant role of specific interactions. For example, in the crystal structure of a chloro-methyl-phenol derivative, the most significant contributions to packing were from H···H (43.8%) and C···H/H···C (26.7%) contacts. researchgate.net In a piperidin-4-one derivative with two chlorophenyl groups, the key interactions were found to be H···H (35%), Cl···H/H···Cl (32.3%), and C···H/H···C (15%). sci-hub.se
For this compound, it is expected that the crystal packing would be stabilized by a combination of N-H···Cl or N-H···N hydrogen bonds, C-H···π interactions, and numerous van der Waals contacts, particularly H···H, C···H, and Cl···H interactions. A Hirshfeld analysis would precisely quantify the contributions of these forces, providing fundamental insight into the solid-state architecture of the compound.
Table 6.5: Representative Hirshfeld Surface Interaction Percentages for a Chlorinated Aromatic Compound
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 35.0 |
| Cl···H / H···Cl | 32.3 |
| C···H / H···C | 15.0 |
| O···H / H···O | 7.5 |
Data from a study on 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, illustrating the quantification of intermolecular contacts. sci-hub.se
Environmental Abiotic Fate and Degradation Pathways
Chemical Hydrolysis and Oxidation Processes
Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. Polychlorinated biphenyls are generally resistant to hydrolysis under typical environmental pH conditions due to the strength and stability of the carbon-chlorine and carbon-carbon bonds of the biphenyl (B1667301) structure. While amides can undergo hydrolysis, the amine group in 3',4'-Dichloro-biphenyl-4-amine is not expected to make the molecule significantly more susceptible to hydrolysis. masterorganicchemistry.com Therefore, hydrolysis is not considered a major degradation pathway for this compound in the environment.
Oxidation processes, however, are more likely to contribute to the degradation of this compound. In soil and water, strong oxidizing agents formed under certain conditions, such as hydroxyl radicals, can react with the aromatic rings. The amine group itself can be susceptible to oxidation. For a related compound, 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine, oxidation has been noted as a possible reaction, potentially forming corresponding quinones. While abiotic oxidation in the subsurface can be slow, minerals such as magnetite and pyrite (B73398) can mediate the reductive dechlorination of chlorinated compounds, which is a form of abiotic degradation. usda.gov
Sorption and Transport Phenomena in Abiotic Matrices
Sorption is a key process that controls the transport and bioavailability of organic compounds in the environment. It involves the partitioning of a chemical between a solid phase (like soil or sediment) and a liquid phase (water). For hydrophobic compounds like chlorinated biphenyls, sorption to soil organic matter is the dominant process.
The extent of sorption is often described by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong binding to soil and sediment, which reduces the chemical's mobility and bioavailability. Although no experimental Koc value exists for this compound, the value for the related compound 4,4'-Dichlorobiphenyl is high, at approximately 22,900 L/kg, indicating strong sorption.
Studies on 3,4-dichloroaniline (B118046) (a related chlorinated amine) confirm that sorption is strongly correlated with the organic matter content of the soil. nih.gov The amine group of this compound is basic and can be protonated in acidic to neutral environments. This ionization can lead to cation exchange mechanisms with negatively charged soil components like clay minerals, further increasing its sorption. The sorption of anilines is also pH-dependent; liming of acidic soils, which raises the pH, has been shown to decrease the sorption of 3,4-dichloroaniline by about 50%. nih.gov The presence of dissolved organic carbon in water can also influence sorption, sometimes increasing the amount of compound adsorbed onto the soil. researchgate.netnih.gov
Table 1: Factors Influencing Sorption of Chlorinated Aromatic Amines (Based on Analogous Compounds)
| Factor | Influence on Sorption | Rationale | Citation |
|---|---|---|---|
| Soil Organic Matter | Strong Positive Correlation | Hydrophobic partitioning of the biphenyl rings into organic matter is a primary mechanism. | nih.gov |
| Clay Content | Positive Correlation | Cation exchange can occur between the protonated amine group and negatively charged clay surfaces. | nih.gov |
| Soil pH | pH-Dependent | Lower pH increases protonation of the amine group, enhancing ionic binding. Higher pH reduces sorption. | nih.gov |
| Dissolved Organic Carbon | Can Increase Sorption | DOC can act as a bridge between the compound and soil particles or co-sorb onto the soil. | researchgate.netnih.gov |
This table is illustrative and based on data for compounds like 3,4-dichloroaniline, not this compound.
Analytical Methods for Environmental Monitoring (Non-Biological)
The detection and quantification of trace levels of chlorinated organic compounds in environmental matrices like water, soil, and sediment require sensitive and selective analytical methods. While no method has been specifically published for this compound, standard methods for PCBs are directly applicable.
The most common and effective technique is Gas Chromatography (GC) coupled with a highly sensitive detector. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. It provides both separation of the compound from complex mixtures and definitive identification based on its mass spectrum. Operating in selected ion monitoring (SIM) mode enhances sensitivity and selectivity, allowing for detection at very low concentrations.
Gas Chromatography-Electron Capture Detection (GC-ECD) is also highly sensitive to halogenated compounds like chlorinated biphenyls, but it is less specific than MS and can be prone to interferences.
A typical analytical procedure for a soil or sediment sample would involve the following steps:
Extraction: The sample is extracted with an organic solvent (e.g., hexane, dichloromethane, or a mixture like hexane/acetone) to move the target compound from the solid matrix into the liquid phase. Techniques like Soxhlet extraction, pressurized fluid extraction, or ultrasonic extraction are commonly used.
Cleanup/Fractionation: The raw extract contains many co-extracted substances that can interfere with the analysis. The extract is "cleaned" by passing it through a column packed with an adsorbent material like Florisil, silica (B1680970) gel, or alumina. This step removes polar interferences.
Concentration: The cleaned extract is carefully evaporated to a small, known volume to concentrate the analyte before injection into the GC.
Analysis: The concentrated extract is injected into the GC-MS or GC-ECD for separation and quantification.
For water samples, a pre-concentration step is necessary. This is typically done using Solid-Phase Extraction (SPE) , where a large volume of water is passed through a cartridge containing a sorbent material that retains the compound of interest. The compound is then eluted from the cartridge with a small volume of solvent.
Table 2: Common Analytical Techniques for Chlorinated Biphenyls
| Technique | Purpose | Key Features |
|---|---|---|
| Solid-Phase Extraction (SPE) | Concentration from water samples | Efficiently extracts trace organics from large liquid volumes. |
| Soxhlet Extraction | Extraction from solid samples | Continuous extraction method providing high recovery from soil/sediment. |
| Florisil/Silica Gel Cleanup | Removal of interferences | Adsorption chromatography separates non-polar target compounds from polar interferences. |
| Gas Chromatography (GC) | Separation | Separates volatile and semi-volatile compounds based on their boiling points and polarity. |
| Mass Spectrometry (MS) | Detection and Identification | Provides a unique mass spectrum for definitive compound identification and sensitive quantification. |
Applications in Organic Synthesis and Materials Science
Precursor in the Synthesis of Complex Organic Molecules
3',4'-Dichloro-biphenyl-4-amine serves as a crucial starting material for the synthesis of more intricate organic structures. The primary amine group is a versatile functional handle that allows for a variety of chemical transformations.
One of the fundamental reactions of the amine group is diazotization , where it is converted into a diazonium salt by treatment with nitrous acid. This diazonium salt can then undergo a range of coupling reactions to introduce new functionalities. For instance, it can be coupled with other aromatic compounds to form azo dyes, a class of molecules with significant industrial importance. While specific examples for this compound are not extensively documented in readily available literature, the synthesis of bifunctional azo reactive dyes from similar aromatic diamines is a well-established process. mjbas.com
Furthermore, the amine group can be a precursor for the synthesis of heterocyclic compounds. The general reactivity of aminobiphenyls suggests that this compound could be utilized in condensation reactions to form larger, more complex heterocyclic systems.
The synthesis of tetraamino biphenyl (B1667301) derivatives is another area where dichlorobiphenyl diamines are employed. google.com This suggests a potential pathway where the chlorine atoms of this compound could be substituted by amino groups through ammonolysis under catalytic conditions, leading to the formation of a triamino-biphenyl derivative. google.comepo.org Such polyamino compounds are important monomers for high-performance polymers.
The reactivity of the amine group also allows for its conversion into other functional groups, further expanding its synthetic utility. Like other aniline (B41778) derivatives, it can be oxidized or undergo substitution reactions on the aromatic rings, although the presence of the chlorine atoms will influence the regioselectivity of such transformations. wikipedia.org
Building Block for Functionalized Organic Materials
The bifunctional nature of this compound, possessing both an amine group and a rigid biphenyl core, makes it an attractive building block for the synthesis of functionalized organic materials.
One significant application is in the preparation of polyamides . Polyamides are a class of polymers known for their high strength, and thermal stability. The amine group of this compound can react with dicarboxylic acids or their derivatives in a polycondensation reaction to form polyamide chains. scribd.comgoogle.com The incorporation of the dichlorinated biphenyl unit into the polymer backbone is expected to impart specific properties such as increased rigidity, thermal resistance, and potentially flame retardancy due to the presence of chlorine atoms.
Moreover, amino-functionalized molecules are key components in the synthesis of microporous organic networks (MONs) and covalent organic frameworks (COFs) . These materials are characterized by their high surface area and ordered porous structures, making them suitable for applications in gas storage, separation, and catalysis. The amine group can undergo condensation reactions with aldehydes or other linkers to form the extended network structure. researchgate.net While direct synthesis of MONs or COFs from this compound is not explicitly reported, the use of other amino-functionalized aromatic compounds in this field is widespread. researchgate.net
The following table summarizes potential polymer types that could be synthesized using this compound as a monomer:
| Polymer Type | Co-monomer | Potential Properties of the Resulting Polymer |
| Polyamide | Dicarboxylic acid (e.g., adipic acid, terephthalic acid) | High thermal stability, mechanical strength, flame retardancy |
| Polyimide | Dianhydride (e.g., pyromellitic dianhydride) | Excellent thermal and chemical resistance, good mechanical properties |
| Poly-azomethine | Dialdehyde (e.g., terephthalaldehyde) | Conjugated backbone, potential for optoelectronic applications |
Ligand Development in Coordination Chemistry
The amine group in this compound can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordination complex. This makes it a potential ligand in coordination chemistry. The biphenyl framework provides a rigid scaffold that can influence the geometry and steric environment around the metal ion.
While specific coordination complexes of this compound are not widely documented, the broader class of amino-functionalized aromatic compounds is extensively used in the design of ligands for various catalytic and material science applications. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be tuned by the substituents on the aromatic rings. In this case, the electron-withdrawing nature of the two chlorine atoms would modulate the electron density on the nitrogen atom, affecting its coordination properties.
The development of novel ligands is crucial for advancing the field of catalysis, and biphenyl-amine structures are valuable platforms for creating ligands with specific steric and electronic properties.
Role in Industrial Chemical Processes (Non-Exposure Related)
In industrial settings, this compound is primarily utilized as an intermediate in the synthesis of other chemical products. Its production and subsequent reactions are part of a larger manufacturing chain. For example, a patented method describes the synthesis of 3,4-dichloro-2-amino-5-fluorobiphenyl starting from 3,4-dichloroaniline (B118046). google.com This highlights the industrial relevance of halogenated and aminated biphenyl structures as precursors to more complex molecules that may have applications in pharmaceuticals, agrochemicals, or specialty polymers.
The synthesis of such intermediates often involves multi-step processes that are optimized for large-scale production, focusing on factors like yield, purity, and cost-effectiveness. The handling of such compounds in industrial processes is conducted under controlled conditions to ensure process efficiency.
Development of Flexible Electronic Materials (if applicable)
While there is no direct evidence in the searched literature for the application of this compound in flexible electronic materials, the broader class of triphenylamine (B166846) and biphenyl derivatives has found extensive use in this area. nih.gov These molecules often serve as hole-transporting materials in organic light-emitting diodes (OLEDs) and as building blocks for conductive polymers.
The electronic properties of this compound, with its potential for charge transport through the biphenyl system, could make it a candidate for investigation in this field. The amine group can be further functionalized to tune its electronic characteristics and to incorporate it into polymeric structures suitable for flexible electronic devices. For instance, triphenylamine building blocks are known for their electron-donating ability and are used in a variety of organic electronic materials. nih.gov By analogy, derivatives of this compound could potentially be explored for similar applications, although the impact of the dichloro-substitution on the electronic properties would need to be carefully evaluated.
Future Research Directions and Emerging Opportunities
The landscape of chemical synthesis and application is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For a specialized compound such as 3',4'-Dichloro-biphenyl-4-amine, future research is poised to unlock new potential through greener manufacturing processes, novel applications, and a deeper understanding of its chemical behavior. The following sections outline key areas of emerging opportunity for this compound and its derivatives.
Q & A
Q. How can researchers address contradictions in biological activity data among structurally similar derivatives?
- Methodological Answer : Perform multivariate analysis (e.g., PCA or PLS-DA) to correlate structural descriptors (ClogP, polar surface area) with bioactivity. For antimalarial compounds, SAR studies showed that introducing a piperazine moiety at the 3-position enhanced potency by 90%, while bulky substituents reduced efficacy . Validate hypotheses through in vitro assays (e.g., IC₅₀ determination in parasite cultures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
